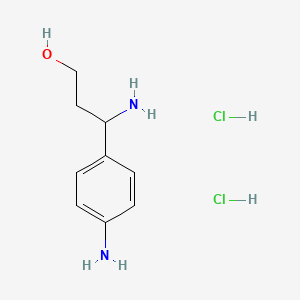

3-(4-Aminophenyl)-DL-beta-alaninol 2hcl

Overview

Description

The compound is a derivative of aminophenyl and beta-alaninol. Aminophenyl compounds are generally aromatic compounds with an amino group attached . Beta-alaninol is a type of amino alcohol .

Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 1,3,5-Tris(4-aminophenyl)benzene derivatives were synthesized via nickel-catalysed aromatic amination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular electrostatic potential (MEP) of 3-Bromo-2-hydroxypyridine was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications

Molecular Structure and Spectroscopy

The molecular structure of compounds similar to “3-(4-Aminophenyl)-DL-beta-alaninol 2hcl” has been studied using Density Functional Theory (DFT) . These studies help in understanding the vibrational modes and the molecular electrostatic potential, which are crucial for predicting reactivity and interaction with other molecules. This compound’s structure allows for detailed spectroscopic characterization , aiding in the identification and analysis of its chemical behavior.

Biological Activity and Drug Design

The presence of an aminophenyl group can be significant in biological activities. Molecular docking studies can be performed to explore the interaction between compounds like “3-(4-Aminophenyl)-DL-beta-alaninol 2hcl” and various biological targets, such as influenza endonuclease inhibitors . This application is vital in drug design and discovery, where the compound’s affinity and specificity towards certain proteins can lead to the development of new pharmaceuticals.

Dielectric Studies

Compounds with aminophenyl groups have been subject to dielectric studies . These studies measure the dielectric constant at different frequencies, which is important for materials science, particularly in the development of electronic components where insulation properties are critical.

Chemical Synthesis

The functional groups present in “3-(4-Aminophenyl)-DL-beta-alaninol 2hcl” make it a candidate for various chemical reactions. It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced with other functional groups. Additionally, the compound can be used in condensation reactions with aldehydes or ketones to form imines or enamines.

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVJARVHKLYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-DL-beta-alaninol 2hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522207.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/structure/B1522212.png)

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)

![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)

![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)